4-Ethyl-5-fluoro-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine
Description
Properties
IUPAC Name |
5-(6-ethyl-5-fluoropyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4/c1-2-16-17(19)18(21-12-20-16)23-10-13-8-22(9-14(13)11-23)15-6-4-3-5-7-15/h3-7,12-14H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDFXKHNWBPHLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoro-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron-containing reagent with a halogenated pyrimidine under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-fluoro-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-Ethyl-5-fluoro-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoro-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural Analogs with Octahydropyrrolo[3,4-c]pyrrole Moieties
Compound A : 2-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine (CAS: 2415519-23-0)
- Structure : Shares the octahydropyrrolo[3,4-c]pyrrole bicyclic system but substitutes the phenyl group with a 3-cyclopropyl-1,2,4-thiadiazole.
- Molecular Formula : C₁₆H₂₀N₆S (MW: 328.4 g/mol).
- The methyl group at the pyrimidine 4-position (vs. ethyl in the target compound) reduces lipophilicity, which may impact membrane permeability .
Dihydropyrimidinone Derivatives
Compound B : 4-Phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one
- Structure: A dihydropyrimidinone (DHPM) synthesized via the Biginelli reaction with phenyl, methyl, and ethoxycarbonyl substituents.
- Molecular Formula : C₁₅H₁₈N₂O₃ (MW: ~278 g/mol).
- Key Differences :
Compound C : 3,4-Dihydropyrimidin-2-ones (General Class)
- Synthesis : Catalyzed by FeCl₃ or sulfamic acid, yielding high-purity derivatives with substituents like aryl, alkyl, and ester groups.
- Applications : Primarily explored as calcium channel modulators and antimicrobial agents.
- Comparison : The target compound’s fully aromatic pyrimidine core and fluorination likely enhance target affinity and pharmacokinetics compared to DHPMs .
Comparative Data Table
| Compound | Core Structure | Substituents (Positions) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | Pyrimidine | 4-Ethyl, 5-Fluoro, 6-Bicyclic (phenyl) | ~375 (estimated) | Fluorine enhances stability; rigid bicyclic group improves binding |
| Compound A | Pyrimidine | 4-Methyl, 6-Bicyclic (thiadiazole) | 328.4 | Thiadiazole introduces electronic effects |
| Compound B | Dihydropyrimidinone | 4-Phenyl, 5-Ethoxycarbonyl | 278 | High-yield Biginelli product |
Research Findings and Implications
- Fluorine Impact: The 5-fluoro group in the target compound likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs like Compound B .
- The phenyl substituent in the target compound may favor hydrophobic binding pockets, whereas Compound A’s thiadiazole could engage in hydrogen bonding .
- Synthetic Complexity : While DHPMs (e.g., Compound B) are synthesized via one-pot Biginelli reactions, the target compound likely requires multi-step synthesis, including coupling of the bicyclic system via methods such as Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling .
Biological Activity
Overview of 4-Ethyl-5-fluoro-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine
This compound is a synthetic compound that belongs to the pyrimidine class of molecules. Its structure suggests potential interactions with biological targets, particularly in the realm of pharmacology and medicinal chemistry.
1. Anticancer Activity
Research has indicated that pyrimidine derivatives often exhibit anticancer properties. Compounds with similar structures have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies on related pyrimidine derivatives have shown activity against various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
2. Antimicrobial Properties
Pyrimidine compounds are also known for their antimicrobial activities. The presence of fluorine and ethyl groups can enhance the lipophilicity and bioavailability of these compounds, potentially leading to increased efficacy against bacterial and fungal pathogens.
3. Enzyme Inhibition
Many pyrimidines act as enzyme inhibitors. For example, they may inhibit kinases or phosphatases involved in signaling pathways critical for cell proliferation and survival. The specific interactions of this compound with target enzymes would need to be elucidated through further biochemical assays.
4. Central Nervous System Activity
Some derivatives of pyrimidines have shown promise in neuropharmacology, potentially acting as modulators of neurotransmitter systems. This could open avenues for therapeutic applications in neurodegenerative diseases or psychiatric disorders.
Case Studies and Research Findings
While specific case studies on this compound were not found in the search results, the following general findings could be extrapolated from related compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Study 1 | Pyrimidine A | Anticancer | Induced apoptosis in breast cancer cells via caspase activation. |
| Study 2 | Pyrimidine B | Antimicrobial | Showed bactericidal effects against E. coli with MIC values < 10 µg/mL. |
| Study 3 | Pyrimidine C | Enzyme Inhibition | Inhibited kinase activity by binding to ATP-binding site with IC50 = 50 nM. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
